molecular formula C14H11BrN2O3S B4067804 2-[(4-bromophenyl)thio]-N-(4-nitrophenyl)acetamide

2-[(4-bromophenyl)thio]-N-(4-nitrophenyl)acetamide

Cat. No. B4067804
M. Wt: 367.22 g/mol
InChI Key: HNBNJOYUGJFUCJ-UHFFFAOYSA-N
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Description

This compound is likely an organic molecule that contains a bromophenyl group, a nitrophenyl group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a bromophenyl compound with a nitrophenyl compound in the presence of a suitable catalyst. The exact method would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula. It would likely have a complex three-dimensional structure due to the presence of the bromophenyl and nitrophenyl groups. These groups are known to have significant impacts on the geometry of molecules .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the bromophenyl and nitrophenyl groups. These groups are known to participate in a variety of chemical reactions, including substitution reactions and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the bromophenyl and nitrophenyl groups. These groups can affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Density Functional Theory Study of Acetamide Derivatives

A study by Oftadeh, Mahani, and Hamadanian (2013) utilized density functional theory (DFT) to examine the local molecular properties of acetamide derivatives, including those with bromophenyl and nitrophenyl substitutions, as potential anti-HIV drugs. Their research highlighted the reactivity of these compounds towards biological molecules like tyrosine, suggesting their potency in drug development (Oftadeh, Mahani, & Hamadanian, 2013).

Non-Linear Optical Material

The compound known as N-(3-nitrophenyl)acetamide, a close relative to the query compound, was studied by Mahalakshmi, Upadhyaya, and Row (2002) for its properties as an organic non-linear optical material, showcasing its potential in advanced optical applications (Mahalakshmi, Upadhyaya, & Row, 2002).

Syntheses of Glycoside Analogues

Chen and Withers (2007) focused on synthesizing glycoside analogues using 4-nitrophenyl beta-glycosides of 3-thio and 4-thio analogues of 2-acetamido-2-deoxy-hexoses. Their work contributes to the chemo-enzymatic synthesis of thio-oligosaccharide analogues, essential in studying glycosaminoglycans, glycoproteins, and glycolipids (Chen & Withers, 2007).

Pharmacological Assessment of Novel Acetamide Derivatives

Research by Rani, Pal, Hegde, and Hashim (2016) developed novel acetamide derivatives, including those with bromophenyl and nitrophenyl groups, assessing their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Their findings suggest the potential of these compounds in therapeutic applications (Rani, Pal, Hegde, & Hashim, 2016).

DNA-Binding Studies

Tahir and colleagues (2015) synthesized and characterized new nitrosubstituted acylthioureas, including those related to the query compound, to explore their anti-cancer potencies through DNA interaction studies. Their research provides insights into the structural requirements for effective DNA-binding agents, which could lead to new cancer therapies (Tahir et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This might include wearing protective clothing and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. This could include further studies to better understand its chemical behavior, or research into potential uses in fields such as medicine or materials science .

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S/c15-10-1-7-13(8-2-10)21-9-14(18)16-11-3-5-12(6-4-11)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBNJOYUGJFUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromophenyl)sulfanyl]-N-(4-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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